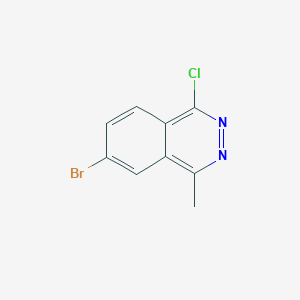
6-Bromo-1-chloro-4-methylphthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1-chloro-4-methylphthalazine: is a chemical compound with the molecular formula C9H6BrClN2 and a molecular weight of 257.51 g/mol It is a derivative of phthalazine, characterized by the presence of bromine, chlorine, and a methyl group on the phthalazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-chloro-4-methylphthalazine typically involves the bromination and chlorination of a phthalazine precursor. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperature and pressure to ensure selective substitution at the desired positions on the phthalazine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1-chloro-4-methylphthalazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phthalazine derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
Chemistry: 6-Bromo-1-chloro-4-methylphthalazine is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: Research has explored the potential biological activities of this compound derivatives. These compounds may exhibit anticancer, antiangiogenic, and antioxidant properties, making them candidates for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable for various chemical manufacturing processes .
Mechanism of Action
The mechanism of action of 6-Bromo-1-chloro-4-methylphthalazine and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit the activity of proangiogenic cytokines, thereby exerting antiangiogenic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Comparison: 6-Bromo-1-chloro-4-methylphthalazine is unique due to the specific positioning of the bromine, chlorine, and methyl groups on the phthalazine ring. This unique structure can influence its reactivity and the types of derivatives that can be synthesized. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and potency in various applications.
Properties
Molecular Formula |
C9H6BrClN2 |
|---|---|
Molecular Weight |
257.51 g/mol |
IUPAC Name |
6-bromo-1-chloro-4-methylphthalazine |
InChI |
InChI=1S/C9H6BrClN2/c1-5-8-4-6(10)2-3-7(8)9(11)13-12-5/h2-4H,1H3 |
InChI Key |
PYYSGCZOAIMOMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=C(N=N1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















